Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate is a synthetic compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired azetidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: Another azetidine derivative used as a building block in organic synthesis.
Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: A structurally similar compound with different biological activities.
Uniqueness
Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential for further functionalization .
Biological Activity
Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features, including an azetidine ring and a bromophenyl substituent. This article explores its biological activity, synthesis, and potential applications based on existing research.
- Molecular Formula : C18H18BrNO2
- Molecular Weight : 360.25 g/mol
- Structural Features : The compound contains a methyl ester, an azetidine ring, and a brominated phenyl group, which contribute to its chemical reactivity and biological interactions .
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. Key reagents include:
- Potassium permanganate for oxidation processes.
- Lithium aluminum hydride for reduction steps .
The azetidine ring is crucial as it can facilitate various chemical transformations that enhance the compound's reactivity.
Biological Activity
Research indicates that this compound exhibits diverse biological activities. Its structural components suggest potential interactions with various biological targets:
Enzyme Interaction
The unique structure allows for potential interactions with enzymes or receptors involved in metabolic pathways. The azetidine moiety may influence enzyme binding affinities, contributing to its therapeutic potential .
Comparative Analysis
To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 1-benzhydryl-3-(2-bromophenyl)azetidine-3-carboxylate | C19H20BrNO2 | Contains a benzhydryl group |
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | C18H19BrN | Features a piperidine ring |
Methyl 1-boc-azetidine-3-carboxylate | C14H19NO2 | Contains a tert-butoxycarbonyl protecting group |
This table illustrates how this compound stands out due to its specific combination of functional groups that may enhance its reactivity and biological activity compared to similar compounds .
Case Studies and Research Findings
Several studies highlight the relevance of azetidine derivatives in drug discovery:
- Anticancer Activity : A study demonstrated that azetidine-based compounds showed selective cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in anticancer therapy .
- Neuroprotective Effects : Research on related azetidine derivatives suggests neuroprotective properties, making them candidates for treating neurodegenerative diseases .
- Broad-Spectrum Antimicrobial Activity : Compounds structurally similar to this compound have exhibited antimicrobial effects against a range of pathogens, indicating their potential use in infectious disease treatment .
Properties
Molecular Formula |
C18H18BrNO2 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C18H18BrNO2/c1-22-17(21)18(15-7-9-16(19)10-8-15)12-20(13-18)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |
InChI Key |
ABJKGGCKZOXLHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CN(C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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